

A Technical Guide to Barium-138: From Stellar Nucleosynthesis to Geochemical Tracing

Author: BenchChem Technical Support Team. **Date:** December 2025

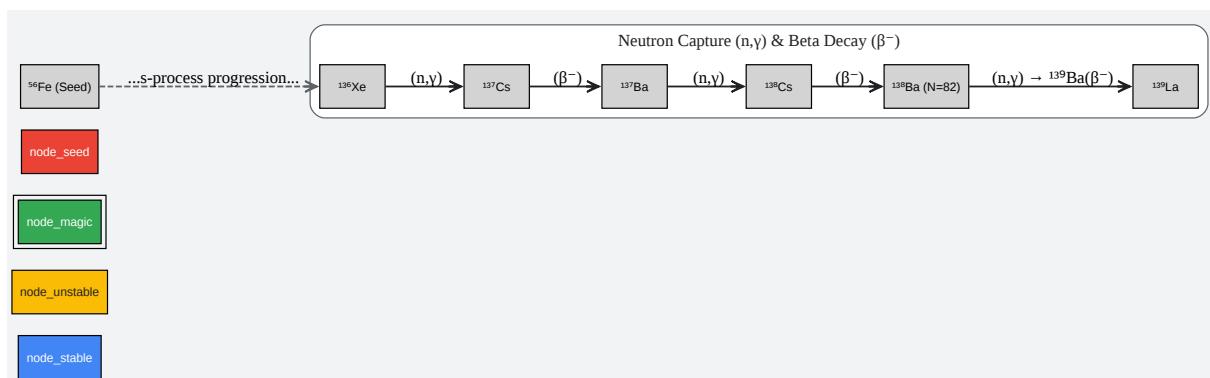
Compound of Interest

Compound Name: Barium-138

Cat. No.: B078834

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.


Abstract: **Barium-138** (^{138}Ba) is the most abundant and stable isotope of barium, comprising approximately 71.7% of the element's natural occurrence.[\[1\]](#)[\[2\]](#)[\[3\]](#) While its direct application in drug development is not established, its significance is profound in the fields of nuclear astrophysics, geochemistry, and advanced analytical sciences. This guide details the discovery, fundamental properties, and primary applications of ^{138}Ba , providing researchers with a comprehensive understanding of its role as a key product of stellar nucleosynthesis and as a powerful tracer for geological and cosmochemical processes. Detailed experimental protocols for high-precision isotopic analysis are provided, alongside visualizations of its formation pathway and analytical workflow.

Discovery and Nucleosynthesis

The element Barium was first identified in the 18th century, with pure barium metal being isolated in 1808 by Sir Humphry Davy.[\[2\]](#)[\[4\]](#)[\[5\]](#) The existence of its various isotopes was established later with the advent of mass spectrometry. ^{138}Ba is one of seven naturally occurring isotopes of barium.[\[5\]](#)

The cosmic origin of **Barium-138** is primarily attributed to the slow neutron-capture process (s-process), which occurs in evolved, low-to-intermediate mass stars known as Asymptotic Giant Branch (AGB) stars.[\[6\]](#)[\[7\]](#) In the s-process, pre-existing seed nuclei (primarily iron, ^{56}Fe) undergo a series of slow neutron captures, interspersed with beta decays.[\[6\]](#) This process gradually builds heavier elements along the valley of beta-stability. ^{138}Ba is a particularly

significant product because its nucleus contains 82 neutrons, which is a "magic number" in nuclear physics.[7][8] Nuclei with a magic number of neutrons have an exceptionally low neutron-capture cross-section, causing them to be produced in high abundance as the s-process flow encounters this bottleneck.[7]

[Click to download full resolution via product page](#)

Caption: Simplified s-process nucleosynthesis path leading to **Barium-138**.

Physical and Nuclear Properties

Barium-138 is distinguished by its nuclear stability and high natural abundance. Its properties are fundamental to its use as a reference isotope in mass spectrometry.

Property	Value	Reference(s)
Natural Abundance	71.70%	[1] [9] [10]
Atomic Mass	137.905247 u	[9] [10]
Protons (Z)	56	[10] [11]
Neutrons (N)	82	[8] [10]
Stability	Stable	[9] [10]
Nuclear Spin (I)	0+	[9] [10] [12]
Magnetic Moment	0 μ N	[13]

Significance and Applications

The primary significance of ^{138}Ba lies in its utility as a powerful tracer and reference standard in geochemical, oceanographic, and cosmochemical studies.

- **Geochemical and Oceanographic Tracer:** Barium's behavior in the ocean is similar to that of silica, a key nutrient. Isotopic variations in barium (expressed as $\delta^{138/134}\text{Ba}$) are used to trace deep-ocean circulation, water mass mixing, and biogeochemical cycles.[\[14\]](#)[\[15\]](#) The high abundance of ^{138}Ba provides a stable baseline for these high-precision measurements. In geology, barium isotope ratios can help distinguish processes like fluid exsolution during magma formation and trace the interaction of fluids with crustal rocks.[\[16\]](#)[\[17\]](#)
- **Cosmochemistry and Stellar Evolution:** The abundance of ^{138}Ba and other s-process elements in stars and meteorites provides critical constraints for models of stellar evolution and nucleosynthesis.[\[6\]](#)[\[18\]](#) By analyzing the isotopic patterns in pre-solar grains, scientists can deduce the conditions inside the AGB stars where these elements were forged.[\[19\]](#)
- **Nuclear Physics Research:** Due to its stable, "magic" nucleus, ^{138}Ba is used as a target material in particle accelerators to study nuclear structure, reaction cross-sections, and the fundamental properties of atomic nuclei.[\[10\]](#)

Experimental Protocols: High-Precision Isotope Analysis

The determination of barium isotopic compositions in geological or environmental samples requires meticulous chemical separation followed by analysis using Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS).[\[20\]](#)[\[21\]](#)

Protocol: Barium Isotope Analysis via MC-ICP-MS

Objective: To achieve high-precision measurement of barium isotope ratios (e.g., $\delta^{138/134}\text{Ba}$ or $\delta^{137/134}\text{Ba}$) from a complex sample matrix (e.g., rock, water).

1. Sample Digestion:

- Accurately weigh the powdered rock sample or evaporate the water sample to dryness.
- For silicate rocks, perform acid digestion using a mixture of hydrofluoric (HF) and nitric acid (HNO_3) in a sealed Teflon vessel at high temperature (e.g., 190°C) for 48-72 hours.
- Evaporate the acid mixture and re-dissolve the sample in a non-interfering acid, typically 2% HNO_3 , for further processing.[\[20\]](#)

2. Chemical Separation (Ion-Exchange Chromatography):

- Purpose: Isolate barium from matrix elements that could cause isobaric interferences (e.g., Xenon) or suppress ionization in the plasma (e.g., high concentrations of alkali metals).[\[22\]](#) [\[23\]](#)
- Column Chemistry: Load the dissolved sample onto a cation exchange resin column (e.g., AG50W-X12).[\[20\]](#)[\[21\]](#)
- Elution:
- Wash the column with a weak acid (e.g., HCl) to elute the bulk of matrix elements.
- Selectively elute the purified barium fraction using a stronger acid (e.g., HNO_3).[\[20\]](#) The exact acid molarity and volume must be pre-calibrated for the specific resin and column setup.
- Verification: Collect the Ba fraction and analyze a small aliquot to confirm complete removal of interfering elements and determine Ba recovery.

3. Mass Spectrometric Analysis (MC-ICP-MS):

- Instrumentation: Utilize a MC-ICP-MS instrument equipped with multiple Faraday cups to simultaneously measure the ion beams of different barium isotopes (e.g., ^{134}Ba , ^{135}Ba , ^{136}Ba , ^{137}Ba , ^{138}Ba).[22]
- Sample Introduction: Introduce the purified barium sample, diluted to a known concentration (e.g., 200 ppb in 2% HNO_3), into the plasma via a desolvating nebulizer system.[20][24]
- Mass Bias Correction: Instrumental mass bias is corrected using a sample-standard bracketing method with a certified Ba isotope standard (e.g., NIST SRM 3104a).[20][21] Alternatively, a double-spike technique (e.g., using a calibrated ^{130}Ba – ^{135}Ba spike) can be employed to correct for both instrumental mass fractionation and any fractionation that occurred during chemical processing.[22][24]
- Data Acquisition: Measure the ion beam intensities for each isotope. The isotopic ratios are calculated and reported in delta (δ) notation in parts per thousand (per mil, ‰) relative to the standard.

[Click to download full resolution via product page](#)

```
// Node styles node_step [fillcolor="#4285F4", fontcolor="#FFFFFF"];
node_process [fillcolor="#FBBC05", fontcolor="#202124"]; node_output
[fillcolor="#34A853", fontcolor="#FFFFFF"]; node_qc
[fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Workflow steps start [label="Sample Material\n(Rock, Water, etc.)",
shape=invhouse, id=node_step]; digestion [label="1. Acid
Digestion\n(HF + HNO3)", id=node_process]; dissolution [label="2. Re-
dissolution\n(2% HNO3)", id=node_process]; chromatography [label="3.
Ion-Exchange Chromatography\n(AG50W-X12 Resin)", id=node_process];
matrix_elution [label="Elute Matrix Elements", shape=oval,
style=dashed, color="#5F6368", fillcolor="#FFFFFF",
fontcolor="#202124"]; ba_collection [label="Collect Purified Ba
Fraction", id=node_step]; analysis [label="4. MC-ICP-MS Analysis",
id=node_process]; qc [label="QC: Sample-Standard Bracketing\nor
Double-Spike Correction", id=node_qc]; result [label="High-
Precision\n $\delta^{138}/^{134}\text{Ba}$  Data", shape=document, id=node_output];

// Connections start -> digestion; digestion -> dissolution;
dissolution -> chromatography; chromatography -> matrix_elution
```

```
[style=dashed]; chromatography -> ba_collection; ba_collection -> analysis; qc -> analysis [dir=back]; analysis -> result; }
```

Caption: Experimental workflow for high-precision **Barium-138** isotope analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The image provided lists isotopic abundances and atomic masses for severa.. [askfilo.com]
- 2. livescience.com [livescience.com]
- 3. Isotopes of barium - Wikipedia [en.wikipedia.org]
- 4. americanelements.com [americanelements.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. s-process - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Barium (Ba). Diagram of the nuclear composition and electron configuration of an atom of barium-138 (atomic number: 56), the most common isotope of th Stock Photo - Alamy [alamy.com]
- 9. Barium-138 - isotopic data and properties [chemlin.org]
- 10. buyisotope.com [buyisotope.com]
- 11. homework.study.com [homework.study.com]
- 12. atom.kaeri.re.kr [atom.kaeri.re.kr]
- 13. Isotope data for barium-138 in the Periodic Table [periodictable.com]
- 14. Barium Isotopes: Drivers, Dependencies, and Distributions through Space and Time | NSF Public Access Repository [par.nsf.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]

- 17. Experimental evidence for light Ba isotopes favouring aqueous fluids over silicate melts | Geochemical Perspectives Letters [geochemicalperspectivesletters.org]
- 18. [2201.13379] Barium stars as tracers of s-process nucleosynthesis in AGB stars I. 28 stars with independently derived AGB mass [arxiv.org]
- 19. annualreviews.org [annualreviews.org]
- 20. staff.ustc.edu.cn [staff.ustc.edu.cn]
- 21. High-precision barium isotope measurements by MC-ICP-MS - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 22. A single column separation method for barium isotope analysis of geologic and hydrologic materials with complex matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. High-efficiency and high-precision analysis of barium isotope ratios achieved through in-tandem column purification and ICP optimization - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [A Technical Guide to Barium-138: From Stellar Nucleosynthesis to Geochemical Tracing]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b078834#discovery-and-significance-of-barium-138>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com